2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a benzamide group attached to a chromen-2-one structure, making it a valuable molecule for various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibitantimicrobial activity , and some have shown dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been found to inhibit bacterial dna gyrase . This enzyme is essential for bacterial DNA replication, and its inhibition can lead to the death of the bacteria.
Biochemical Pathways
The inhibition of bacterial dna gyrase can disrupt the dna replication process, leading to the cessation of bacterial growth .
Result of Action
Similar compounds have shown significant inhibitory activity against the growth of tested bacterial strains . Some of them have also exhibited dopamine D2 receptor antagonistic activity and serotonin 5-HT2 receptor blockage activity , which could potentially influence mood and behavior.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 279.29 .
Cellular Effects
It is suggested that the compound may have potential anti-inflammatory activity
Molecular Mechanism
It is hypothesized that the compound may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies are needed to explore these aspects .
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 6-amino-2H-chromen-2-one under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
Comparison with Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen-2-one structure but differ in the position and nature of substituents.
Benzofuran derivatives: These compounds have a benzofuran ring instead of a chromen-2-one ring, leading to different biological activities.
Uniqueness: 2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide stands out due to its specific combination of a benzamide group with a chromen-2-one structure, which imparts unique biological activities and synthetic versatility .
Biological Activity
2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound that integrates a chromone structure with a benzamide moiety. The chromone component, specifically 2H-chromen-2-one, is characterized by a fused benzene and pyrone ring, contributing to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may enable various chemical interactions and biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H13NO3, with a molecular weight of approximately 279.29 g/mol. The unique combination of the benzamide group with the chromone structure allows for diverse biological activities and synthetic versatility compared to related compounds.
Property | Value |
---|---|
Molecular Formula | C17H13NO3 |
Molecular Weight | 279.29 g/mol |
Structure | Structure |
Antimicrobial Properties
Research indicates that derivatives of coumarin, including this compound, exhibit significant antimicrobial activity. This activity is often attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to bacterial growth cessation, making these compounds potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties similar to other chromone derivatives. These effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, related chromone derivatives have demonstrated IC50 values in the micromolar range against these cell lines .
The mechanism through which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that similar compounds may act through the following pathways:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer progression and inflammatory responses.
- Interaction with Receptors : Some derivatives exhibit antagonistic activity on dopamine D2 receptors and serotonin 5-HT2 receptors, which may contribute to their therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study on a series of coumarin derivatives reported IC50 values ranging from 0.47 μM to 16.1 μM against MCF-7 cells, indicating significant cytotoxic potential .
- Antimicrobial Activity : In vitro assays demonstrated that certain coumarin derivatives exhibited substantial inhibitory effects on various bacterial strains, supporting their use as antimicrobial agents.
- Anti-inflammatory Effects : Research has shown that specific substitutions on the chromone ring can enhance anti-inflammatory activity by modulating cytokine release.
Future Directions
The potential applications of this compound warrant further investigation. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- In Vivo Evaluations : Assessing the efficacy and safety profiles in animal models.
- Structural Modifications : Exploring how variations in substituents can enhance biological activity.
Properties
IUPAC Name |
2-methyl-N-(2-oxochromen-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-4-2-3-5-14(11)17(20)18-13-7-8-15-12(10-13)6-9-16(19)21-15/h2-10H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWZHEDSUBVXAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.